N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide
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Overview
Description
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butylsulfamoyl group and a carbamothioyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-(tert-butylsulfamoyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with benzamide to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and carbamothioyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(tert-butylsulfamoyl)phenyl]carbamoyl}benzamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}aniline: Similar structure but with an aniline core instead of a benzamide core.
Uniqueness
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide is unique due to the presence of both sulfonamide and carbamothioyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H21N3O3S2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H21N3O3S2/c1-18(2,3)21-26(23,24)15-11-9-14(10-12-15)19-17(25)20-16(22)13-7-5-4-6-8-13/h4-12,21H,1-3H3,(H2,19,20,22,25) |
InChI Key |
BKZASCJYOPJFBK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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